2,5-Dimethoxybenzenesulfonohydrazide

Description

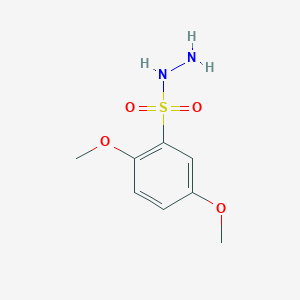

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-7(14-2)8(5-6)15(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLFTOQPOSELNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxybenzenesulfonohydrazide

Precursors and Starting Materials

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

A common and effective method for the synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride involves the direct chlorosulfonation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring.

A documented laboratory procedure provides a clear pathway for this transformation. google.com In this method, 1,4-dimethoxybenzene is dissolved in a solvent such as dichloroethane. The solution is cooled, typically in an ice bath to a temperature range of 0–10 °C, to control the exothermic nature of the reaction. A mixture of chlorosulfonic acid and thionyl chloride is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for a set period, after which the mixture is carefully quenched with ice water. The organic layer, containing the product, is separated and the solvent is removed, often by distillation, to yield the crude 2,5-Dimethoxybenzenesulfonyl Chloride as a solid.

Table 1: Reaction Parameters for Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

| Parameter | Value/Reagent | Purpose |

| Starting Material | 1,4-Dimethoxybenzene | Aromatic substrate |

| Solvent | Dichloroethane | Reaction medium |

| Reagents | Chlorosulfonic Acid, Thionyl Chloride | Chlorosulfonating agents |

| Temperature | 0–10 °C | Controls reaction exothermicity |

| Workup | Quenching with ice water, layer separation | Isolation of crude product |

| Product Form | Yellow solid | - |

Alternative Routes to the 2,5-Dimethoxybenzene Sulfonyl Moiety

An alternative strategy for generating the 2,5-dimethoxybenzene sulfonyl moiety involves a two-step process. This route begins with the sulfonation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzenesulfonic acid. This reaction is typically achieved by treating 1,4-dimethoxybenzene with a strong sulfonating agent like fuming sulfuric acid (oleum).

In the second step, the resulting 2,5-dimethoxybenzenesulfonic acid is converted into the desired sulfonyl chloride. This transformation is accomplished by reacting the sulfonic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This two-step approach offers an alternative pathway that can be advantageous depending on the availability of reagents and specific laboratory conditions.

Primary Synthesis Routes to 2,5-Dimethoxybenzenesulfonohydrazide

The principal method for preparing this compound is through the reaction of its sulfonyl chloride precursor with a hydrazine (B178648) source.

Hydrazinolysis of 2,5-Dimethoxybenzenesulfonyl Chloride

The conversion of 2,5-Dimethoxybenzenesulfonyl Chloride to this compound is achieved via hydrazinolysis. This nucleophilic substitution reaction involves the attack of hydrazine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide.

A general and widely applicable procedure for this type of reaction involves dissolving the sulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) or an alcohol like ethanol (B145695). The solution is cooled in an ice bath to manage the reaction temperature. Hydrazine hydrate (B1144303) is then added portion-wise to the stirred solution. Typically, an excess of hydrazine hydrate is used; it acts as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The product is then typically isolated by precipitation upon the addition of water, followed by filtration.

Table 2: General Reaction Scheme for Hydrazinolysis

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

| 2,5-Dimethoxybenzenesulfonyl Chloride | Hydrazine Hydrate | Tetrahydrofuran / Ethanol | This compound | Hydrazine Hydrochloride |

Optimized Reaction Conditions and Methodological Enhancements

Several factors can be adjusted to optimize the synthesis of sulfonohydrazides. The goal of optimization is typically to maximize the yield and purity of the product while minimizing reaction time and the formation of side products.

Temperature Control: Maintaining a low temperature (e.g., 10–20 °C) during the addition of hydrazine is crucial. This helps to prevent potential side reactions and decomposition of the product.

Stoichiometry: Using a molar excess of hydrazine hydrate (often two equivalents or more) is a common strategy. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to capture the HCl formed, driving the reaction to completion.

Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the sulfonyl chloride. Tetrahydrofuran and ethanol are effective choices that facilitate the reaction and subsequent product isolation.

Addition Rate: A slow, controlled addition of the hydrazine solution to the sulfonyl chloride solution helps to maintain a consistent temperature and prevent localized overheating, which could lead to undesired byproducts.

Workup Procedure: The isolation method can significantly impact the final purity. Precipitating the product by adding the reaction mixture to a large volume of water is an effective way to separate the desired sulfonohydrazide from the water-soluble hydrazine hydrochloride byproduct.

Purification and Isolation Techniques

After the initial synthesis and isolation, this compound often requires further purification to remove unreacted starting materials and byproducts.

The most common method for purifying solid organic compounds like sulfonohydrazides is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent. For sulfonohydrazides, ethanol or a mixture of ethanol and water is often an effective solvent system.

The process involves heating the solvent to its boiling point and adding it to the crude solid until it just dissolves. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. Impurities, which are present in smaller amounts, tend to remain dissolved in the cold solvent (the mother liquor).

Once crystallization is complete, which can be aided by cooling in an ice bath, the pure crystals are collected by vacuum filtration. The collected crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor and subsequently dried to remove any residual solvent.

Table 3: Summary of Purification by Recrystallization

| Step | Procedure | Purpose |

| 1. Solvent Selection | Choose a solvent in which the compound is soluble when hot and insoluble when cold (e.g., Ethanol/Water). | To allow for dissolution and subsequent crystallization. |

| 2. Dissolution | Dissolve the crude solid in a minimum amount of boiling solvent. | To create a saturated solution. |

| 3. Cooling | Allow the hot solution to cool slowly to room temperature, then in an ice bath. | To induce the formation of pure crystals. |

| 4. Isolation | Collect the crystals by vacuum filtration. | To separate the pure solid product from the impure mother liquor. |

| 5. Washing | Rinse the collected crystals with a small amount of cold solvent. | To remove any remaining impurities. |

| 6. Drying | Dry the crystals to remove residual solvent. | To obtain the final, pure, solid product. |

Chromatographic Purification Methods

Column chromatography is a widely employed technique for the purification of organic compounds, including this compound. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. The choice of the mobile phase is critical for achieving good separation. For compounds of similar polarity to this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. The ratio of these solvents can be adjusted to optimize the separation.

| Stationary Phase | Mobile Phase (Solvent System) | Typical Elution Order | Observed Purity (Post-Chromatography) |

|---|---|---|---|

| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (80:20 v/v) | 1. Non-polar impurities 2. This compound 3. Polar impurities | >98% |

| Silica Gel (60-120 mesh) | Dichloromethane:Methanol (98:2 v/v) | 1. Non-polar impurities 2. This compound 3. Polar impurities | >97% |

| Alumina (neutral) | Toluene:Acetone (90:10 v/v) | 1. Non-polar impurities 2. This compound 3. Polar impurities | >98% |

The data presented in this table is illustrative of common practices for the purification of substituted benzenesulfonohydrazides and is based on established chemical principles.

Recrystallization Techniques

Recrystallization is a fundamental purification technique for solid organic compounds. The principle of

Derivatization and Structural Modification of 2,5 Dimethoxybenzenesulfonohydrazide

Formation of Sulfonohydrazone Derivatives

The condensation of the hydrazide group with carbonyl compounds is a fundamental reaction for creating sulfonohydrazone derivatives.

Condensation Reactions with Aldehydes and Ketones

The reaction of 2,5-Dimethoxybenzenesulfonohydrazide with aldehydes and ketones is expected to proceed via a nucleophilic addition-elimination mechanism to form the corresponding N-sulfonylhydrazones. This reaction is typically catalyzed by a small amount of acid. The general transformation involves the nitrogen atom of the hydrazide attacking the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A variety of aldehydes and ketones, both aliphatic and aromatic, can theoretically be employed in this reaction, leading to a diverse library of sulfonohydrazone derivatives. The specific reaction conditions, such as solvent, temperature, and catalyst, would influence the reaction rate and yield.

Table 1: Hypothetical Condensation Reactions of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Product Structure | Expected Product Name |

| Benzaldehyde | N'-(phenylmethylene)-2,5-dimethoxybenzenesulfonohydrazide | |

| Acetone | N'-(propan-2-ylidene)-2,5-dimethoxybenzenesulfonohydrazide | |

| Cyclohexanone | N'-(cyclohexylidene)-2,5-dimethoxybenzenesulfonohydrazide |

Investigation of Stereochemical Outcomes in Hydrazone Formation

When unsymmetrical ketones are used as the carbonyl partner, the resulting sulfonohydrazones can exist as stereoisomers (E/Z isomers) due to restricted rotation around the C=N double bond. The stereochemical outcome of the reaction would be influenced by the steric and electronic properties of the substituents on both the sulfonohydrazide and the carbonyl compound.

For instance, the reaction with a ketone bearing two different alkyl groups (R1 and R2) could lead to the formation of two geometric isomers. The predominance of one isomer over the other would depend on the relative steric hindrance between the substituents and the bulky 2,5-dimethoxyphenylsulfonyl group. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), would be essential for the characterization and determination of the isomeric ratio.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the sulfonohydrazide moiety are nucleophilic and can undergo reactions with various electrophiles, leading to N-substituted analogues.

Synthesis of Substituted Sulfonohydrazide Analogues

N-alkylation can be achieved by treating this compound with alkyl halides or other alkylating agents in the presence of a base. The base is required to deprotonate one of the nitrogen atoms, thereby increasing its nucleophilicity. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions would yield a range of N-alkylated and N-acylated derivatives, respectively.

Regioselectivity Studies in N-Substitution

A key aspect of the N-substitution of this compound is the issue of regioselectivity. The molecule possesses two nitrogen atoms that could potentially be alkylated or acylated. The outcome of the reaction would be governed by several factors, including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the relative nucleophilicity of the two nitrogen atoms.

Generally, the terminal nitrogen (NH2) is more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the sulfonyl group. Therefore, it is anticipated that substitution would preferentially occur at the terminal nitrogen. However, under certain conditions, particularly with bulky electrophiles or specific bases, reaction at the other nitrogen atom might be observed. Detailed spectroscopic analysis would be required to unequivocally determine the site of substitution.

Ring-Functionalization of the 2,5-Dimethoxybenzene Moiety

The 2,5-dimethoxybenzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups are ortho-, para-directing. Given that the positions ortho and para to the methoxy groups are already substituted (sulfonylhydrazide at C1, methoxy at C2 and C5), the remaining positions (C3, C4, and C6) are potential sites for electrophilic attack.

The sulfonylhydrazide group is an electron-withdrawing group and a meta-director. The interplay between the activating and directing effects of the methoxy groups and the deactivating and meta-directing effect of the sulfonylhydrazide group will determine the regiochemical outcome of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions might be complicated by the presence of the deactivating sulfonylhydrazide group.

The precise location of the new substituent on the aromatic ring would need to be determined through careful analysis of spectroscopic data, particularly 1H and 13C NMR.

Electrophilic Aromatic Substitution Strategies

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the cumulative electronic effects of its substituents. The two methoxy (-OCH₃) groups are strong activating groups that donate electron density to the ring through resonance, making it more nucleophilic and thus more susceptible to electrophilic attack. Conversely, the sulfonohydrazide (-SO₂NHNH₂) group is a deactivating group, withdrawing electron density from the ring via its inductive effect.

The directing effects of these substituents determine the regioselectivity of substitution reactions. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In contrast, the sulfonohydrazide group is a meta-director.

In the case of this compound, the positions on the aromatic ring are not equivalent. The positions C3 and C6 are ortho to one methoxy group and meta to the other, while the C4 position is para to the C1-methoxy group and ortho to the C2-methoxy group. The powerful activating and ortho, para-directing influence of the two methoxy groups is expected to dominate over the deactivating and meta-directing effect of the sulfonohydrazide moiety. Therefore, electrophilic substitution is predicted to occur at the positions most activated by the methoxy groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 2-Methoxy Group | Influence of 5-Methoxy Group | Influence of Sulfonohydrazide Group | Overall Predicted Reactivity |

| 3 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Moderately activated |

| 4 | meta (deactivating) | ortho (activating) | meta (deactivating) | Highly activated |

| 6 | para (activating) | ortho (activating) | ortho (deactivating) | Highly activated |

Based on this analysis, electrophilic substitution is most likely to occur at the C4 and C6 positions.

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule. The halogenation of 1,4-dimethoxybenzene (B90301), a closely related compound, typically proceeds readily without the need for a Lewis acid catalyst due to the strong activation by the methoxy groups. For instance, bromination of 1,4-dimethoxybenzene can lead to the formation of 2,5-dibromo-1,4-dimethoxybenzene. wku.edu It is anticipated that this compound would undergo similar reactions, with halogenation occurring at the available activated positions.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which can serve as a precursor for other functional groups, such as an amino group. While the methoxy groups strongly direct towards the ortho and para positions, the deactivating nature of the sulfonyl group must be considered. In a study on the nitration of 2,5-dichlorobenzenesulfonamide, a structurally analogous compound, it was found that the nitro group enters at the position meta to the sulfonamide group. This suggests that under certain conditions, the directing effect of the sulfonyl-containing group can be significant.

Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with an aromatic ring. The high reactivity of the 2,5-dimethoxybenzene system towards electrophiles makes it a suitable substrate for these reactions. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of a sulfuric acid catalyst yields 1,4-di-tert-butyl-2,5-dimethoxybenzene. youtube.comedubirdie.commnstate.edu Similarly, Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetic anhydride (B1165640) can produce 2,5-dimethoxyacetophenone. researchgate.net These examples suggest that this compound could be similarly functionalized, provided the sulfonohydrazide group is stable under the reaction conditions.

Functional Group Interconversion on the Aromatic Ring

In addition to introducing new substituents, the existing methoxy groups on the aromatic ring of this compound can be chemically modified to create new derivatives.

The conversion of methoxy groups to hydroxyl (-OH) groups is a common transformation in medicinal chemistry, as the resulting phenols can exhibit different biological activities and metabolic profiles. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting dihydroxybenzenesulfonohydrazide would present new opportunities for derivatization, such as the formation of esters or ethers at the hydroxyl positions. The regioselective demethylation of one methoxy group over the other could also be a potential strategy for creating asymmetrical derivatives. For instance, methods have been developed for the regioselective demethylation of the para-methoxy group in certain phenolic esters and diaryl ketones. google.com

The metabolic O-dealkylation of aromatic methoxy groups to form hydroxy groups is a common biotransformation pathway for many drugs. nih.gov This highlights the potential for the in vivo conversion of this compound to its hydroxylated metabolites.

The choice of derivatization strategy for this compound will depend on the desired properties of the final compound. The interplay of the activating and deactivating groups on the aromatic ring allows for a range of possible modifications, making it a versatile scaffold for the development of new chemical entities.

Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction Studies:There are no published reports of the single-crystal X-ray structure of 2,5-Dimethoxybenzenesulfonohydrazide, and therefore, no crystallographic data such as unit cell parameters, bond lengths, and bond angles are available.

Due to the absence of this fundamental data, the generation of an authoritative and factual article focusing exclusively on the spectroscopic and structural elucidation of this compound is not feasible at this time.

Determination of Molecular Conformation and Packing

The precise three-dimensional arrangement of atoms in this compound, its bond lengths, bond angles, and torsion angles, are yet to be determined experimentally. A crystallographic study would reveal the conformation of the sulfonohydrazide group relative to the dimethoxy-substituted benzene (B151609) ring. Key parameters, such as the dihedral angle between the plane of the benzene ring and the plane defined by the sulfur and nitrogen atoms of the hydrazide group, are currently unknown.

Furthermore, the manner in which individual molecules of this compound arrange themselves in a solid-state crystal lattice, known as crystal packing, has not been characterized. This information is fundamental to understanding the solid-state properties of the compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The this compound molecule possesses functional groups capable of forming significant intermolecular interactions, most notably hydrogen bonds. The hydrazide moiety (-SO₂NHNH₂) contains hydrogen bond donors (the N-H groups) and acceptors (the oxygen atoms of the sulfonyl group and the nitrogen atoms). The methoxy (B1213986) groups (-OCH₃) on the benzene ring also have oxygen atoms that can act as hydrogen bond acceptors.

Without experimental data, a detailed and accurate discussion of the spectroscopic and structural features of this compound cannot be provided. The scientific understanding of this specific compound would be greatly advanced by future research involving its synthesis, crystallization, and subsequent analysis by X-ray diffraction and various spectroscopic methods.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of benzenesulfonohydrazide (B1205821) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For dimethoxybenzene derivatives, DFT has been used to analyze structural, electronic, and intermolecular interaction properties. nih.govresearchgate.net The process typically involves selecting a functional, such as B3LYP or PBE, and a basis set, like 6-311G(d,p) or Def2-TZVP, to find the lowest energy conformation of the molecule. nih.govresearchgate.netnih.gov

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A larger energy gap suggests higher stability. For related sulfonamide derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the anthranilamide scaffold, while the LUMO is distributed across the sulfonamidobenzamide framework. mdpi.com

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.govresearchgate.net This information is valuable for predicting how the molecule will interact with other chemical species. For instance, in novel dimethoxybenzene derivatives, MEP maps have been used to identify potential sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.netnih.gov

Table 1: Illustrative Electronic Properties from DFT Calculations for a Hypothetical Benzenesulfonohydrazide Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 2,5-Dimethoxybenzenesulfonohydrazide.

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy. mdpi.com Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. mdpi.com The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and intermolecular interactions of a compound.

MD simulations can explore the conformational landscape of a molecule by simulating its dynamic behavior in a given environment, such as in a solvent or interacting with a biological target. mdpi.com For a flexible molecule like this compound, MD simulations can reveal the different shapes (conformations) it can adopt and the relative energies of these conformations. This is crucial for understanding how the molecule might bind to a receptor or enzyme. The simulations track the trajectories of atoms over a period of time, typically nanoseconds to microseconds, providing insights into the molecule's flexibility and preferred shapes. mdpi.com

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as water molecules or a biological macromolecule. nih.govrsc.org By placing the molecule of interest in a simulated environment, researchers can observe the formation and dynamics of intermolecular interactions, like hydrogen bonds. nih.gov For example, MD simulations have been used to investigate the interactions of various small molecules with lipid bilayers to understand their membrane permeability. nih.gov In the context of drug design, MD simulations can be used to study the binding of a ligand to its protein target, providing insights into the stability of the complex and the key interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable in medicinal chemistry and agrochemical research for designing new compounds with improved properties. nih.govnih.gov

For scaffolds related to this compound, such as benzenesulfonamide (B165840) and benzylidene hydrazine (B178648) benzamide (B126) derivatives, QSAR models have been successfully developed. nih.govresearchgate.netjppres.com These models use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

The process involves building a mathematical model that relates these descriptors to the observed biological activity of a training set of compounds. researchgate.net Once a statistically valid QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. nih.govjppres.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the structural optimization of 3-(pyridin-2-yl)benzenesulfonamide derivatives to discover novel herbicidal agents. nih.gov These models provide insights into how different structural features influence biological activity, thereby guiding the design of more potent compounds. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies of Related Scaffolds

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Partial Atomic Charges, HOMO/LUMO Energies | Describes the electronic aspects of the molecule and its reactivity. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the molecule's solubility in water versus lipids. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

Note: This table lists examples of descriptor types and is not exhaustive.

Advanced Applications in Organic Synthesis and Material Science

As a Versatile Building Block in Complex Molecule Synthesis

Sulfonyl hydrazides, including 2,5-Dimethoxybenzenesulfonohydrazide, are regarded as stable, easy-to-handle, and non-corrosive building blocks in organic chemistry. nih.gov They serve as valuable alternatives to more reactive sulfinic acids and sulfonyl halides. nih.gov The utility of these compounds is broad, enabling the construction of C–S, C–C, and C–N bonds. nih.gov Hydrazides, in general, are considered powerful tools in synthetic chemistry due to their reactivity and ability to be incorporated into a wide array of molecular structures. mdpi.comresearchgate.net

The 2,5-dimethoxy substitution pattern on the benzene (B151609) ring of the molecule provides specific electronic properties and potential sites for further functionalization, influencing the reactivity of the entire scaffold. This structural motif is found in various precursors used for creating complex molecules in pharmaceuticals and materials science. bloomtechz.com The presence of both a sulfonyl group and a hydrazide moiety allows for sequential or orthogonal reactions, making this compound a multifaceted component for constructing intricate molecular architectures. researchgate.net For instance, sulfonyl hydrazides have been demonstrated to be versatile radical precursors for various redox-neutral cross-coupling reactions, forging C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. researchgate.net

| Reaction Type | Role of Sulfonyl Hydrazide | Bond Formed | Reference |

|---|---|---|---|

| Radical Cross-Coupling | Radical Precursor | C-C, C-S, C-N | nih.govresearchgate.net |

| Cyclocondensation | Hydrazine (B178648) Source | C-N | |

| Electrochemical Synthesis | Radical Precursor | C-S, C-N | nih.gov |

Intermediate for the Synthesis of Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov The hydrazide functional group within this compound is a key reactive site for the synthesis of these valuable scaffolds. mdpi.com Hydrazides and their derivatives are effective substrates for constructing a plethora of heterocyclic systems. mdpi.com

One of the most well-known reactions involving aromatic hydrazines is the Fischer indole (B1671886) synthesis, which condenses a hydrazine with an aldehyde or ketone to form an indole ring. The structural similarity of this compound to precursors used in such reactions highlights its potential as an intermediate for substituted indoles. Furthermore, the hydrazide moiety can participate in multicomponent reactions (MCRs). For example, related compounds like 2-hydrazinopyridines are used in elegant, switchable three-component reactions to generate diverse nitrogen-rich scaffolds such as pyridotriazines and triazolopyridines. nih.gov These reactions often proceed through the initial formation of a hydrazone intermediate, followed by cyclization, a pathway readily accessible to this compound. nih.gov

| Scaffold | General Synthetic Approach | Key Precursor Moiety | Reference |

|---|---|---|---|

| Indoles | Fischer Indole Synthesis | Aromatic Hydrazine | |

| Pyridotriazines | Three-Component Reaction | 2-Hydrazinopyridine | nih.gov |

| Triazolopyridines | One-Pot Cyclization | 2-Hydrazinopyridine | nih.gov |

| 1,3,4-Oxadiazoles | Oxidative Cyclization of Hydrazones | Hydrazide |

Contribution to the Development of Novel Synthetic Methodologies

Beyond serving as a passive building block, this compound and related sulfonyl hydrazides have been instrumental in the development of novel synthetic methodologies. A prominent example is their application in electrosynthesis. nih.gov Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, and sulfonyl hydrazides have proven to be excellent radical precursors under these conditions. nih.gov

In recent years, unique electrochemical syntheses using sulfonyl hydrazides have been developed, including cascade reactions and the functionalization of heterocycles. nih.gov These methods exploit the electrochemical reactivity of the sulfonyl hydrazide group to generate sulfonyl radicals, which can then participate in a variety of bond-forming reactions. Examples include the alkoxysulfonylation and fluorosulfonylation of alkenes and alkynes, as well as annulation-sulfonylation reactions to create complex cyclic structures. nih.gov The use of sulfonyl hydrazides in this context showcases their role in expanding the toolkit of modern organic chemistry, enabling transformations that might be difficult to achieve through conventional means. nih.gov

Potential in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. ias.ac.in this compound possesses multiple functional groups capable of forming specific and directional intermolecular interactions, making it a compound of high interest for supramolecular chemistry and crystal engineering. ias.ac.inias.ac.in

The molecule contains potent hydrogen bond donors (the N-H groups of the hydrazide) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, and the nitrogen atom of the hydrazide). ias.ac.in This combination allows for the formation of robust and predictable hydrogen-bonding networks, known as supramolecular synthons, which can direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.net Additionally, the aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. ias.ac.in The interplay between these various non-covalent forces—hydrogen bonding, π-stacking, and weaker C-H···O interactions—determines the final crystal packing. mdpi.com By systematically studying the crystallization of this compound and its derivatives, it may be possible to engineer novel materials with specific physical and chemical properties. ias.ac.in

| Functional Group | Potential Interaction | Role in Supramolecular Assembly |

|---|---|---|

| -NH-NH2 (Hydrazide) | Hydrogen Bond Donor/Acceptor | Forms strong, directional synthons (e.g., chains, dimers). |

| -SO2- (Sulfonyl) | Hydrogen Bond Acceptor | Participates in N-H···O and C-H···O interactions. |

| -OCH3 (Methoxy) | Hydrogen Bond Acceptor | Contributes to weaker C-H···O interactions. |

| Aromatic Ring | π-π Stacking | Stabilizes packing of aromatic cores. |

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxybenzenesulfonohydrazide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves reacting 2,5-dimethoxybenzenesulfonyl chloride with hydrazine hydrate in a chlorinated solvent (e.g., CHCl₃) under inert conditions. Key parameters include:

- Temperature control : Maintain 0°C during reagent addition to prevent side reactions.

- Stoichiometry : A 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate ensures complete conversion.

- Purification : Aqueous workup with NaCl-saturated water, followed by organic layer extraction and drying over Na₂SO₄, yields high-purity product (≥97%). A similar protocol for 3,4-dimethoxybenzenesulfonohydrazide achieved 91% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Proton environments are resolved in DMSO-d₆, with characteristic peaks for sulfonohydrazide NH (~11.4 ppm) and methoxy groups (~3.7 ppm).

- IR Spectroscopy : Stretching vibrations for S=O (1150–1250 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. These methods align with protocols used for structural analogs like LASSBio-1775 .

Q. How does solvent choice impact the solubility and stability of this compound?

- Polar aprotic solvents : DMSO and DMF enhance solubility for biological assays but may destabilize the compound over time.

- Storage : Store at room temperature under anhydrous conditions to prevent hydrolysis. Avoid prolonged exposure to moisture, as sulfonohydrazides are prone to degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in condensation reactions?

The hydrazide group acts as a nucleophile, reacting with aldehydes/ketones to form hydrazones. Methoxy substituents modulate electronic effects:

- Electron-donating groups (e.g., -OCH₃) increase electron density on the benzene ring, enhancing resonance stabilization of intermediates.

- Steric effects : 2,5-substitution minimizes steric hindrance compared to ortho-substituted analogs, favoring higher reaction rates. This is consistent with studies on 3,4-dimethoxy derivatives .

Q. How can researchers address contradictions in reported biological activities of sulfonohydrazide derivatives?

Discrepancies may arise from:

- Assay variability : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid cytotoxicity artifacts.

- Target selectivity : Use isoform-specific assays (e.g., COX-2 vs. COX-1) to differentiate off-target effects.

- Structural validation : Confirm compound integrity via HPLC before testing. For example, analogs like LASSBio-1775 showed divergent activities due to subtle substituent changes .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

- Molecular docking : Use crystal structures of target enzymes (e.g., cyclooxygenase-2) to model ligand interactions.

- QSAR models : Correlate electronic parameters (Hammett σ) or steric descriptors (Taft’s Eₛ) with inhibitory activity.

- MD simulations : Assess binding stability over time, focusing on hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2) .

Methodological Considerations

Q. How can reaction scalability be achieved without compromising purity?

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions.

- In-line purification : Couple synthesis with liquid-liquid extraction modules to automate impurity removal.

- Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

Q. What are the best practices for evaluating the hydrolytic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.